![molecular formula C20H24N6O B2829532 6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2097895-88-8](/img/structure/B2829532.png)
6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound "6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one" and its derivatives have been a subject of interest due to their unique chemical structures and reactivity. Research has been conducted on the synthesis and biological evaluation of various derivatives, focusing on their antimicrobial and antitumor activities.
One study explored the synthesis of pyrimidino, pyridino, and pyrrolo derivatives involving 4H-pyrano[3,2-c][1]benzopyran-6-one derivatives. The antimicrobial activity of these compounds was tested, showcasing their potential in medical applications (Al-Haiza, Mostafa, & El-kady, 2003).
Biological Activity and Potential Therapeutic Applications
The compound's derivatives have been investigated for their biological activities, particularly as inhibitors of bacterial DNA gyrase and mammalian topoisomerase II. This indicates potential applications in developing antibacterial and cancer therapies.
For instance, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a compound with a similar structure, demonstrated significant interaction with mammalian topoisomerase II. This finding opens avenues for its use in cancer treatment due to its cytotoxicity against certain cancer cell lines (Wentland et al., 1993).
Furthermore, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated as antibacterial agents. This highlights the compound's relevance in creating new antimicrobial agents (Miyamoto et al., 1987).
Self-Assembly and Molecular Interactions
Self-Assembly and Molecular Structures
The compound and its derivatives also show interesting self-assembly properties, which are crucial for the development of advanced materials and nanotechnology. A study on the synthesis of 2-aminopyrimidinones demonstrated how these compounds can self-assemble, providing valuable insights into molecular interactions and the design of complex structures (Bararjanian et al., 2010).
Application in Antibacterial Agents
Derivatives of this compound were synthesized and evaluated for their in vitro and in vivo antibacterial activities. The study highlights the potential of these derivatives in developing new therapeutic agents against bacterial infections (Bouzard et al., 1992).
Metabolism and Pharmacokinetics
Metabolic Pathways and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of a compound is crucial for drug development. Research on the disposition of similar compounds in rats, dogs, and humans revealed detailed metabolic pathways and highlighted the role of hydroxylation and other metabolic processes. This knowledge is vital for predicting the behavior of the compound in biological systems and optimizing its therapeutic efficacy (Sharma et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of this compound are kinase enzymes , specifically EGFR, Her2, VEGFR2, and CDK2 . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
The affected pathways include the EGFR signaling pathway , Her2 signaling pathway , VEGFR2 signaling pathway , and the cell cycle regulation pathway . The downstream effects of these disruptions can lead to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit significant cytotoxic activities against various cancer cell lines . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest and induction of apoptosis . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-8-17-19(24-13)20(22-11-21-17)25-6-4-14(5-7-25)10-26-12-23-16(9-18(26)27)15-2-3-15/h8-9,11-12,14-15,24H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFAEKUJFDNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)
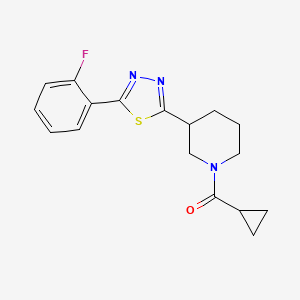

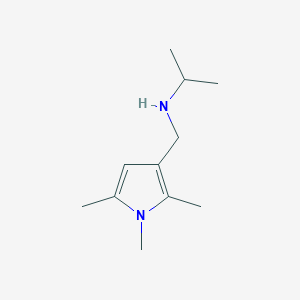
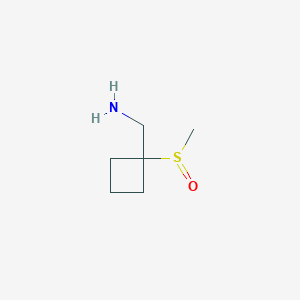
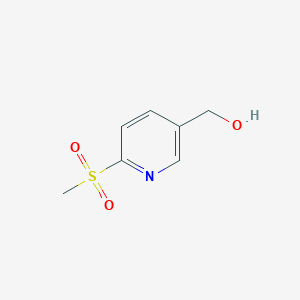
![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)
![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)
![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)
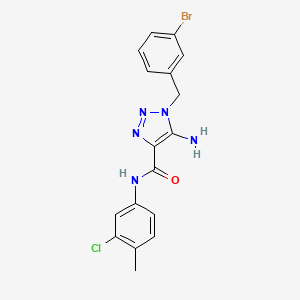

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2829472.png)
